molecular formula C10H12O3 B3022040 Methyl 4-hydroxy-2,6-dimethylbenzoate CAS No. 83194-70-1

Methyl 4-hydroxy-2,6-dimethylbenzoate

Cat. No.: B3022040
CAS No.: 83194-70-1
M. Wt: 180.2 g/mol
InChI Key: QCXIFBNFVHBKCI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of a methyl ester group at the carboxyl position and hydroxyl and methyl groups at the 4 and 2,6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2,6-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and solvents to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-2,6-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2,6-dimethylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2,6-dimethylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-hydroxy-2,6-dimethylbenzoate, also known as methyl 4-hydroxy-2,6-dimethylbenzoic acid or its derivatives, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14O3C_{11}H_{14}O_3 and a molecular weight of approximately 194.23 g/mol. Its structure features:

  • A benzoate moiety with two methyl groups at the 2 and 6 positions.
  • A hydroxyl group at the para position (4-position).

This unique substitution pattern contributes to its biological activity and potential applications in various fields.

The biological activity of this compound is primarily attributed to:

  • Hydrogen bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity.
  • Ester hydrolysis : The ester group can undergo hydrolysis to release the active benzoic acid derivative, which interacts with enzymes and receptors in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies:

  • It demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • The compound's effectiveness as a preservative in food applications has been explored due to its ability to inhibit microbial growth.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using several assays:

  • It exhibited strong radical scavenging activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating its potential to neutralize free radicals and mitigate oxidative stress .
  • Comparative studies showed that it outperformed some well-known antioxidants in specific assays, suggesting its utility in formulations aimed at enhancing oxidative stability .

Case Studies

  • Antitumor Activity : In a study examining various benzoate derivatives, this compound was tested for cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
  • Inhibition of Enzymatic Activity : The compound was also investigated for its ability to inhibit specific enzymes involved in metabolic pathways. It displayed selective inhibition against certain protein tyrosine phosphatases (PTPs), which are crucial in cancer progression and diabetes management .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant CapacityAntitumor Activity
This compoundModerateHighModerate
Methyl 2,4-dihydroxy-3,6-dimethylbenzoateHighModerateLow
Methyl 2,6-dihydroxy-4-methylbenzoateLowHighModerate

This table illustrates how this compound compares with other structurally similar compounds regarding their biological activities.

Properties

IUPAC Name

methyl 4-hydroxy-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXIFBNFVHBKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550343
Record name Methyl 4-hydroxy-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-31-6
Record name Methyl 4-hydroxy-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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